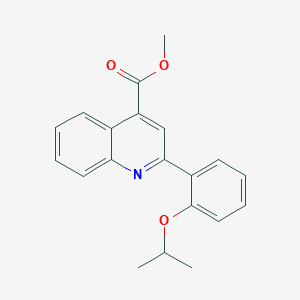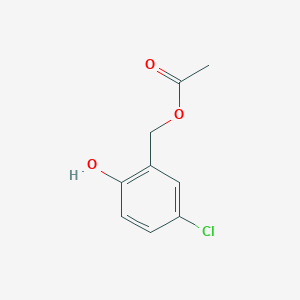
methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate involves the inhibition of the activity of the Wnt/β-catenin signaling pathway. This compound binds to the protein Dishevelled, which is a key component of the Wnt/β-catenin signaling pathway, and prevents its interaction with other proteins in the pathway. This results in the inhibition of the activity of the pathway and the downstream effects that it mediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of the pathway by this compound can lead to decreased cell proliferation and increased cell differentiation. Additionally, this compound has been shown to have anti-inflammatory effects, which could be related to its modulation of T cell activity.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. One limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Future Directions
There are many future directions for research involving methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate. One potential application is in the development of cancer therapies that target the Wnt/β-catenin signaling pathway. Additionally, this compound could be used in the development of therapies for neurodegenerative diseases that involve the differentiation of neural stem cells into neurons. Further research is needed to fully understand the potential applications of this compound in these and other fields of scientific research.
Synthesis Methods
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-isopropoxyaniline with 2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxyphenylacetyl chloride, and finally a cyclization reaction with phosphorus oxychloride and dimethylformamide. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of many types of cancer. In neurobiology, this compound has been shown to enhance the differentiation of neural stem cells into neurons, which could have implications for the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the activity of T cells, which could have implications for the treatment of autoimmune diseases.
properties
IUPAC Name |
methyl 2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)24-19-11-7-5-9-15(19)18-12-16(20(22)23-3)14-8-4-6-10-17(14)21-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAGBYKOKAGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)




![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)